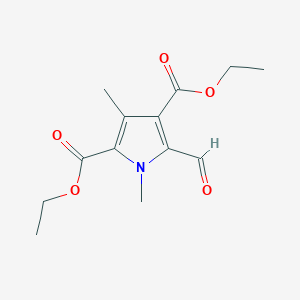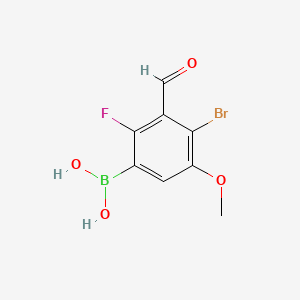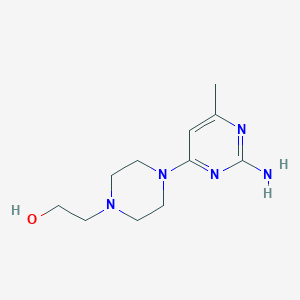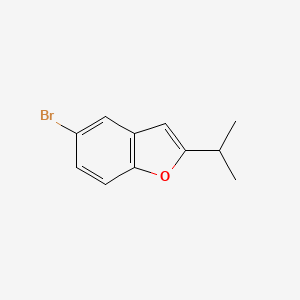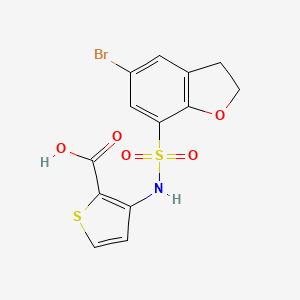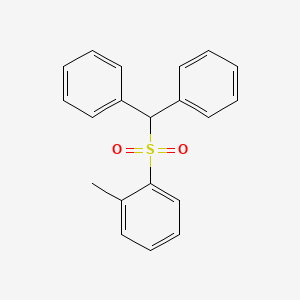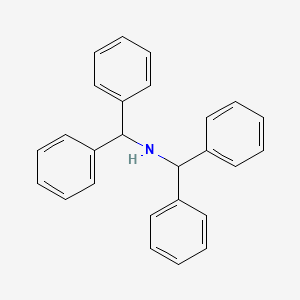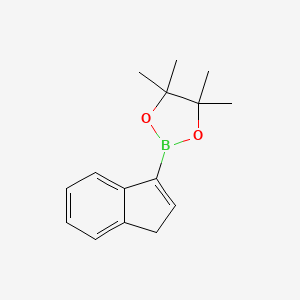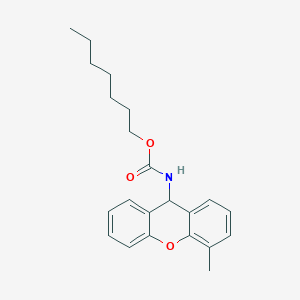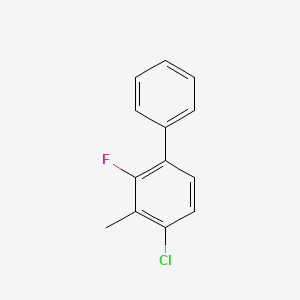![molecular formula C40H49N3O B14015916 5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the core pyridine-2-carboxamide structure. This is followed by the introduction of the 3,5-bis(4-tert-butylphenyl)phenyl group and the N-[(1S,2S)-2-(dimethylamino)cyclohexyl] group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which 5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide: shares similarities with other pyridine-2-carboxamide derivatives, such as:
Uniqueness
What sets this compound apart is its combination of bulky tert-butyl groups and the cyclohexyl moiety, which confer unique steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a compound of significant interest in various research fields.
属性
分子式 |
C40H49N3O |
|---|---|
分子量 |
587.8 g/mol |
IUPAC 名称 |
5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C40H49N3O/c1-39(2,3)33-18-13-27(14-19-33)30-23-31(28-15-20-34(21-16-28)40(4,5)6)25-32(24-30)29-17-22-36(41-26-29)38(44)42-35-11-9-10-12-37(35)43(7)8/h13-26,35,37H,9-12H2,1-8H3,(H,42,44)/t35-,37-/m0/s1 |
InChI 键 |
OKMVORIJMFTKIJ-JSXFGMRASA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CN=C(C=C3)C(=O)N[C@H]4CCCC[C@@H]4N(C)C)C5=CC=C(C=C5)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CN=C(C=C3)C(=O)NC4CCCCC4N(C)C)C5=CC=C(C=C5)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


